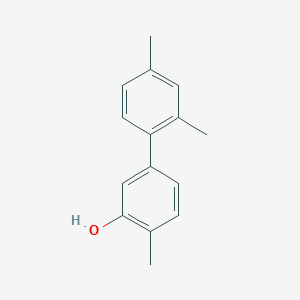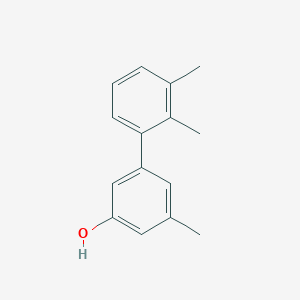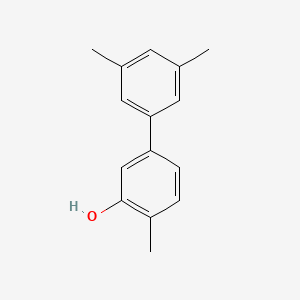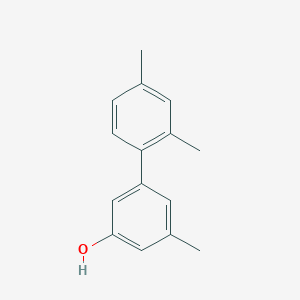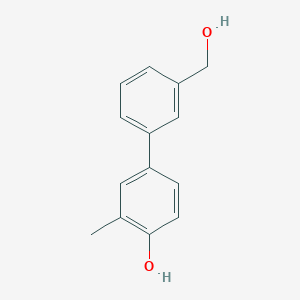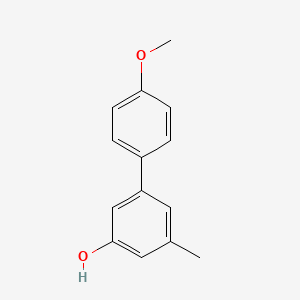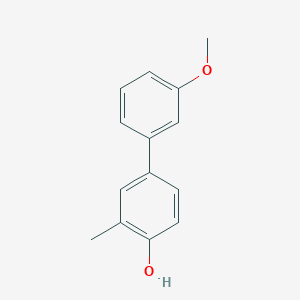
4-(3-Methoxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-2-methylphenol, 95% (4-MPMP) is a phenolic compound that is widely used in the synthesis of several drug molecules. It can also be used for a variety of biomedical research applications. It has a high boiling point and relatively low toxicity, making it an ideal compound for laboratory experiments.
科学研究应用
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications, including its use as a ligand in drug discovery, as a reagent in organic synthesis, and as a reactant in medicinal chemistry. It can also be used as a substrate in enzyme assays, as a probe in cell signaling studies, and as a tool in structural biology studies.
作用机制
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of mechanisms of action, depending on the application. As a ligand, it can act as a chelating agent, binding to metal ions and forming complexes. As a reagent, it can act as a nucleophile, reacting with electrophiles to form new molecules. As a reactant, it can act as a catalyst, promoting the formation of new molecules. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can act as an agonist or antagonist, binding to receptors and modulating their activity.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of biochemical and physiological effects, depending on the application. As a ligand, it can bind to metal ions and form complexes, which can affect the activity of enzymes and other proteins. As a reagent, it can react with other molecules to form new molecules, which can affect the activity of enzymes and other proteins. As a reactant, it can catalyze the formation of new molecules, which can affect the activity of enzymes and other proteins. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can bind to receptors and modulate their activity, affecting the activity of enzymes and other proteins.
实验室实验的优点和局限性
4-(3-Methoxyphenyl)-2-methylphenol, 95% has several advantages for lab experiments, including its high boiling point, relatively low toxicity, and wide range of applications. It is also relatively inexpensive and easy to synthesize. However, it can be difficult to purify, and its use can be limited by its low solubility in many solvents.
未来方向
There are several potential future directions for 4-(3-Methoxyphenyl)-2-methylphenol, 95%. It could be used to synthesize new drug molecules, as a ligand in drug discovery, as a reagent in organic synthesis, as a reactant in medicinal chemistry, or as a tool in structural biology studies. It could also be used to develop new enzyme inhibitors, or to identify new targets for drug development. Finally, it could be used to develop new methods for synthesizing and purifying 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
合成方法
4-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide in the presence of a base, such as sodium hydroxide. The Mitsunobu reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid, such as acetic acid. All of these methods can be used to synthesize 4-(3-Methoxyphenyl)-2-methylphenol, 95%.
属性
IUPAC Name |
4-(3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCBZFEMNCTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683732 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-17-9 |
Source


|
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

